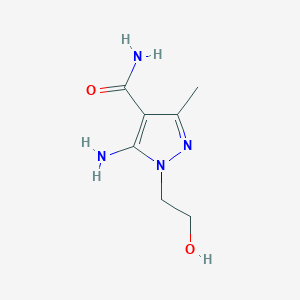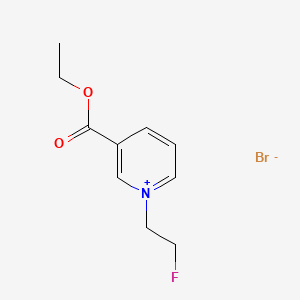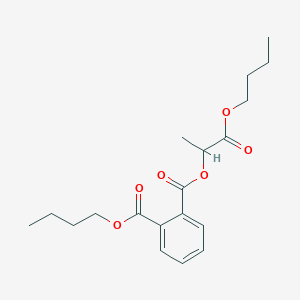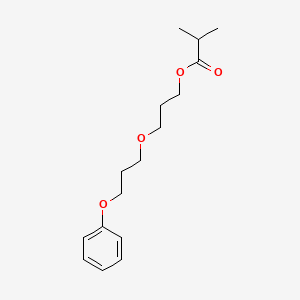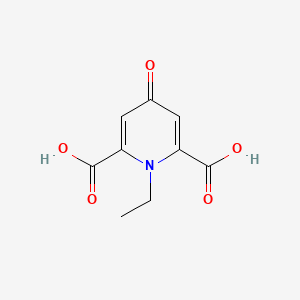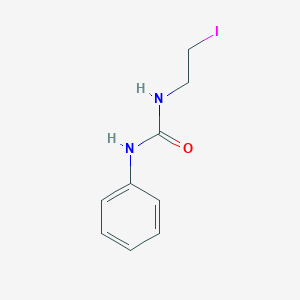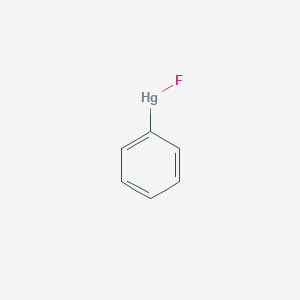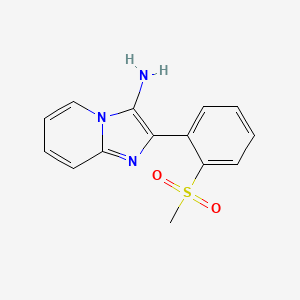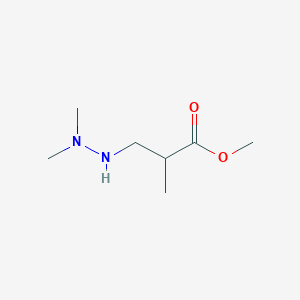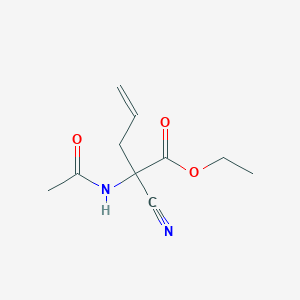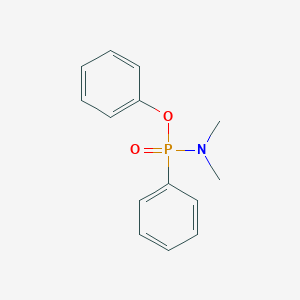
Phenyl N,N-dimethyl-P-phenylphosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N,N-dimethyl-P-phenylphosphonamidate is an organic compound with the molecular formula C14H16NO2P It is known for its unique structure, which includes a phosphonamidate group bonded to phenyl and N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N,N-dimethyl-P-phenylphosphonamidate can be synthesized through the reaction of dimethyl phenylphosphonite with benzyl azide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as argon, and stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N,N-dimethyl-P-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or N,N-dimethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonates, while reduction results in phosphines.
Aplicaciones Científicas De Investigación
Phenyl N,N-dimethyl-P-phenylphosphonamidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidate linkages.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphonamidate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Phenyl N,N-dimethyl-P-phenylphosphonamidate involves its interaction with molecular targets such as enzymes. The phosphonamidate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the phosphonamidate group.
N,N-Dimethyl-p-phenylenediamine: Contains a similar N,N-dimethyl group but differs in its overall structure and reactivity.
Uniqueness
Phenyl N,N-dimethyl-P-phenylphosphonamidate is unique due to its phosphonamidate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in enzyme inhibition set it apart from other similar compounds.
Propiedades
Número CAS |
5467-93-6 |
|---|---|
Fórmula molecular |
C14H16NO2P |
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
N-methyl-N-[phenoxy(phenyl)phosphoryl]methanamine |
InChI |
InChI=1S/C14H16NO2P/c1-15(2)18(16,14-11-7-4-8-12-14)17-13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clave InChI |
KNDCSEDECNWVKD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


